molecular formula C11H20BrNO B1408412 2-Bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one CAS No. 1592782-03-0

2-Bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one

Cat. No. B1408412
M. Wt: 262.19 g/mol
InChI Key: GLYIHZJNKXPAAX-UHFFFAOYSA-N
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Description

2-Bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one is a synthetic organic compound that has been studied extensively in recent years due to its unique properties. It is a brominated analog of the piperidine class of molecules, and is structurally similar to many other brominated compounds. It has been used in a variety of laboratory experiments, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Solvent Participation in Solvolysis

The solvolysis of bromoalkanes, including compounds similar to 2-bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one, has been a topic of research. Studies like the one by Liu, Hou, and Tsao (2009) have explored the solvolysis of tertiary bromoalkanes in various solvents. This research provides insight into the solvent participation and mechanisms involved in these processes, which is crucial for understanding the chemical behavior of such compounds (Liu, Hou, & Tsao, 2009).

Detection and Quantification in Biological Samples

The development of tests for detecting and quantifying bromopropanes, related to 2-bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one, in human urine is significant for health and safety in industrial contexts. B'hymer and Cheever (2005) developed a method for this purpose, considering the health concerns for workers exposed to such compounds due to their chronic toxicity (B'hymer & Cheever, 2005).

Reactivity and Isomerism Studies

Müller, Fruwert, and Geiseler (1981) investigated the rotational isomerism of bromopropanes, which is relevant for understanding the physical and chemical properties of similar compounds like 2-bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one. Their study focused on the liquid phase and aimed to understand the conformer's enthalpy differences (Müller, Fruwert, & Geiseler, 1981).

Synthesis and Application in Organic Chemistry

Scott, Schareina, Tok, and Kempe (2004) explored the synthesis of complex compounds using bromo derivatives. Their work sheds light on the methods of creating various derivatives, which can have implications for the synthesis and application of 2-bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one in organic chemistry (Scott, Schareina, Tok, & Kempe, 2004).

properties

IUPAC Name

2-bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO/c1-10(2)5-7-13(8-6-10)9(14)11(3,4)12/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYIHZJNKXPAAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)C(C)(C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(4,4-dimethylpiperidin-1-yl)-2-methylpropan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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